2-[4-(difluoromethoxy)-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[4-(Difluoromethoxy)-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a difluoromethoxy group and a dioxaborolane ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-[4-(difluoromethoxy)-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(difluoromethoxy)-3-methylphenylboronic acid with a suitable dioxaborolane precursor. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
2-[4-(Difluoromethoxy)-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the difluoromethoxy group to a methoxy group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group is replaced by other nucleophiles.
Cross-Coupling: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(Difluoromethoxy)-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(difluoromethoxy)-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the difluoromethoxy group and the dioxaborolane ring. These functional groups allow the compound to act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are typically related to the specific application, such as enzyme inhibition in pharmaceuticals or polymerization in industrial processes .
Comparison with Similar Compounds
Similar compounds to 2-[4-(difluoromethoxy)-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
4-(Difluoromethoxy)-3-methylphenylboronic acid: This compound is a precursor in the synthesis of the target compound and shares similar reactivity.
2-[4-(Trifluoromethoxy)-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its reactivity and stability.
2-[4-(Methoxy)-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: The methoxy group in this compound makes it less reactive compared to the difluoromethoxy derivative.
The uniqueness of this compound lies in its difluoromethoxy group, which imparts distinct electronic and steric properties, enhancing its utility in various chemical reactions and applications .
Properties
CAS No. |
1310950-04-9 |
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Molecular Formula |
C14H19BF2O3 |
Molecular Weight |
284.1 |
Purity |
95 |
Origin of Product |
United States |
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